

# Spectroscopic Data for 3,4-Dibromobenzaldehyde: A Comparative Guide

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## Compound of Interest

Compound Name: 3,4-Dibromobenzaldehyde

Cat. No.: B1583856

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For researchers and professionals in drug development and chemical synthesis, precise analytical data is crucial for the unambiguous identification of molecular structures. This guide provides a detailed overview of the expected  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectral data for **3,4-Dibromobenzaldehyde**. As experimentally verified spectra for this specific compound are not readily available in public spectral databases, this guide presents predicted data based on established NMR principles and comparisons with structurally similar compounds.

## Predicted NMR Spectral Data for 3,4-Dibromobenzaldehyde

The following tables summarize the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **3,4-Dibromobenzaldehyde**. These predictions are derived from the analysis of substituent effects on the benzene ring and comparison with monosubstituted benzaldehydes. The chemical shifts ( $\delta$ ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted  $^1\text{H}$  NMR Data ( $\text{CDCl}_3$ , 400 MHz)

Proton Label	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-C=O	~9.9	s	-	1H
H-2	~8.1	d	~2.0	1H
H-5	~7.9	d	~8.2	1H
H-6	~7.6	dd	~8.2, ~2.0	1H

Predicted  $^{13}\text{C}$  NMR Data ( $\text{CDCl}_3$ , 101 MHz)

Carbon Label	Chemical Shift ( $\delta$ , ppm)
C=O	~190
C-1	~136
C-2	~139
C-3	~129
C-4	~132
C-5	~135
C-6	~130

## Comparative NMR Data of Related Compounds

For contextual comparison, the experimental NMR data for 3-chlorobenzaldehyde and 4-bromobenzaldehyde are provided below. This data can be used to understand the influence of halogen substituents on the chemical shifts of the aromatic protons and carbons.

Experimental  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data for 3-Chlorobenzaldehyde ( $\text{CDCl}_3$ )[1]

$^1\text{H}$  NMR (400 MHz)[1]

Proton Label	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-C=O	9.98	s	-	1H
H-2	7.86	s	-	1H
H-4	7.77	d	7.6	1H
H-5	7.49	t	7.8	1H
H-6	7.61	d	7.9	1H

<sup>13</sup>C NMR (101 MHz)[1]

Carbon Label	Chemical Shift ( $\delta$ , ppm)
C=O	190.9
C-1	137.8
C-2	128.0
C-3	135.5
C-4	130.4
C-5	134.4
C-6	129.3

Experimental <sup>1</sup>H NMR Data for 4-Bromobenzaldehyde (CDCl<sub>3</sub>)

Proton Label	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-C=O	9.99	s	-	1H
H-2, H-6	7.82	d	8.4	2H
H-3, H-5	7.72	d	8.4	2H

## Experimental Protocols

A general methodology for acquiring high-quality  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for aromatic aldehydes like **3,4-Dibromobenzaldehyde** is outlined below.

### Sample Preparation

- Weigh approximately 10-20 mg of the solid **3,4-Dibromobenzaldehyde** sample.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a clean, dry vial.
- To ensure the removal of any particulate matter, which can adversely affect the spectral quality, filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely to prevent solvent evaporation.

### NMR Spectrometer Setup and Data Acquisition

- Insert the NMR tube into a spinner turbine and ensure the outside of the tube is clean.
- Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.
- In the spectrometer's software, select a standard  $^1\text{H}$  or  $^{13}\text{C}$  NMR experiment.

- The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field.
- The magnetic field homogeneity is then optimized through an automated shimming process to maximize spectral resolution.
- For a  $^1\text{H}$  NMR spectrum, acquire the free induction decay (FID) by applying a series of radiofrequency pulses. Typically, 8 to 16 scans are averaged to improve the signal-to-noise ratio.
- For a  $^{13}\text{C}$  NMR spectrum, a larger number of scans (e.g., 128 or more) is usually required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

#### Data Processing

- The acquired FID is converted into a frequency-domain spectrum using a Fourier transform.
- The spectrum is then phased to ensure all peaks are in the positive absorptive mode.
- The baseline of the spectrum is corrected to be flat.
- The chemical shift scale is calibrated by referencing the residual solvent peak or an internal standard like TMS (0.00 ppm).
- For  $^1\text{H}$  NMR, the signals are integrated to determine the relative ratios of the different types of protons.
- The splitting patterns (multiplicity) and coupling constants are analyzed to deduce the connectivity of the protons.
- The signals are then assigned to the corresponding protons and carbons in the molecular structure.

## Molecular Structure and NMR Assignment

The following diagram illustrates the chemical structure of **3,4-Dibromobenzaldehyde** with the proton and carbon atoms labeled for correlation with the NMR data.

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## References

- 1. rsc.org [rsc.org]
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